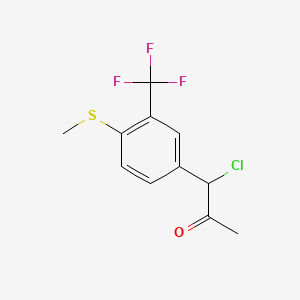
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of chloropropyl, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring
準備方法
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Halogenation: Introduction of the chloropropyl group through halogenation reactions.
Methoxylation: Incorporation of difluoromethoxy and trifluoromethoxy groups via methoxylation reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The benzene ring can undergo addition reactions, particularly in the presence of strong electrophiles or nucleophiles.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-4-methoxybenzene: Lacks the difluoromethoxy and trifluoromethoxy groups, resulting in different chemical properties and reactivity.
1-(3-Chloropropyl)-4-(trifluoromethoxy)benzene: Contains only the trifluoromethoxy group, leading to variations in its chemical behavior and applications.
1-(3-Chloropropyl)-4-(difluoromethoxy)benzene: Lacks the trifluoromethoxy group, affecting its overall stability and reactivity.
特性
分子式 |
C11H10ClF5O2 |
|---|---|
分子量 |
304.64 g/mol |
IUPAC名 |
4-(3-chloropropyl)-1-(difluoromethoxy)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-5-1-2-7-3-4-8(18-10(13)14)9(6-7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
InChIキー |
NTUCODJINKCMPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCCCl)OC(F)(F)F)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione](/img/structure/B14049860.png)







